![molecular formula C19H22N6O B5662957 2-(dimethylamino)-4-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5662957.png)
2-(dimethylamino)-4-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide
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Overview
Description
This chemical compound belongs to the class of substances utilized in the synthesis and study of various heterocyclic compounds, which are crucial in medicinal chemistry and material science. No direct studies on this exact compound were found, but research on similar compounds provides insights into the methods and applications of such substances in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as condensation, cyclization, and substitution reactions. For example, derivatives have been synthesized using reactions involving dimethylaminomethylene ketones with various nucleophiles to form novel pyrimidine, pyrazole, and benzimidazole derivatives (Kaur et al., 2014; Stanovnik et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds in this class typically involves a core pyrimidine or benzimidazole ring substituted with various functional groups that can affect the compound's physical and chemical properties. X-ray diffraction and computational modeling are common techniques used to elucidate the structure and understand the conformational preferences of these compounds (Vicentes et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are fundamental in creating a diverse array of heterocyclic compounds. The chemical properties are influenced by the substituents on the core rings, which can lead to different reactivity patterns and biological activities (Elmaati, 2002).
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-17(12-22-19(23-13)24(3)4)18(26)21-11-15-5-7-16(8-6-15)25-10-9-20-14(25)2/h5-10,12H,11H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBHXASASDFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCC2=CC=C(C=C2)N3C=CN=C3C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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